ERα Transactivation Selectivity: >200-Fold Over ERβ
In cell-based transactivation assays using human ERα and ERβ, 16α-LE2 exhibits a functional selectivity ratio of 265-fold for ERα over ERβ, significantly exceeding the selectivity of the natural ligand 17β-estradiol (E2) which is non-selective (ratio ~1) [1][2]. Another study reported a 70-fold preference in binding affinity for ERα [2]. This high selectivity allows for precise dissection of ERα-specific pathways.
| Evidence Dimension | ERα vs. ERβ Functional Selectivity |
|---|---|
| Target Compound Data | 265-fold (ERα/ERβ potency ratio) |
| Comparator Or Baseline | 17β-estradiol (E2): ~1-fold (non-selective) |
| Quantified Difference | >200-fold greater selectivity |
| Conditions | HELN-ERα and HELN-ERβ reporter cell lines (ERE-luciferase) |
Why This Matters
This unparalleled selectivity confirms 16α-LE2 as the definitive tool for ERα-specific studies, eliminating ERβ-mediated confounding variables.
- [1] Hillisch A, Peters O, Kosemund D, et al. Dissecting physiological roles of estrogen receptor α and β with potent selective ligands from structure-based design. Mol Endocrinol. 2004;18(7):1599-1609. doi:10.1210/me.2004-0050 View Source
- [2] DBpedia. About: 16α-LE2. http://dbpedia.org/page/16%CE%B1-LE2. Accessed 2026. View Source
